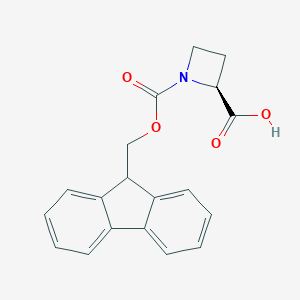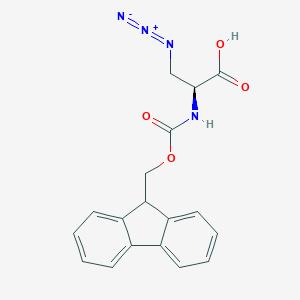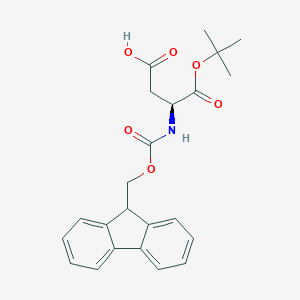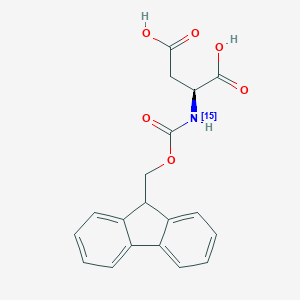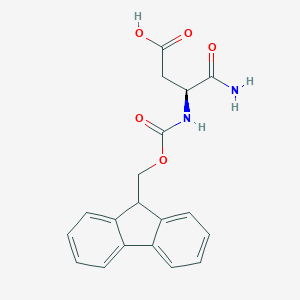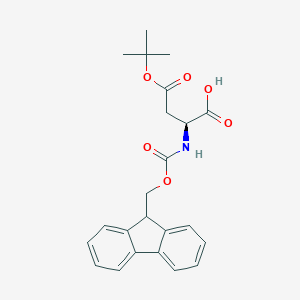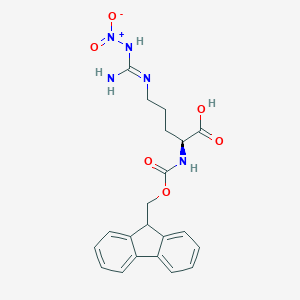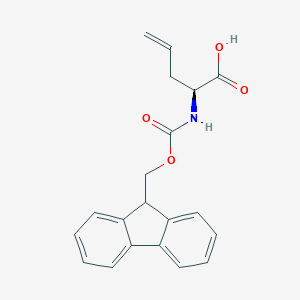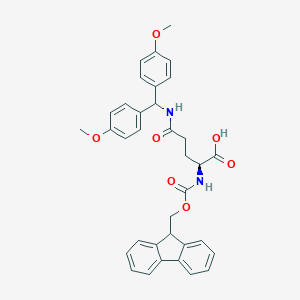
Fmoc-Gln(Dod)-OH
説明
Fmoc-Gln(Dod)-OH, also known as Nα-Fmoc-Nδ-(4,4′-dimethoxybenzhydryl)-L-glutamine 4-benzyloxybenzyl ester, is a compound used primarily in solid-phase peptide synthesis. It is a derivative of L-glutamine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminal and a 4,4′-dimethoxybenzhydryl (Dod) group at the δ-position. This compound is valuable in the synthesis of peptides due to its stability and ease of removal under mild conditions.
科学的研究の応用
Fmoc-Gln(Dod)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: It is a key reagent in the synthesis of peptides and proteins, facilitating the study of their structure and function.
Biology: Used in the preparation of peptide-based probes and inhibitors for biological assays.
Medicine: Plays a role in the development of peptide-based therapeutics and vaccines.
Industry: Employed in the production of synthetic peptides for research and pharmaceutical applications.
作用機序
Target of Action
Fmoc-Gln(Dod)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that are being synthesized. The role of this compound is to add a specific amino acid, in this case, glutamine (Gln), to the peptide chain in a controlled manner.
Mode of Action
This compound interacts with its targets through a process known as Fmoc/tBu solid-phase peptide synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group is a protecting group for the amino group, and Dod is a protecting group for the side chain of glutamine. These protecting groups prevent unwanted side reactions during the synthesis process.
Pharmacokinetics
It’s worth noting that the compound is usually bound to a resin during synthesis, which can impact its distribution and elimination
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature and pH can impact the efficiency of the peptide synthesis . Furthermore, the choice of solvents can also affect the synthesis process . In recent years, there has been a push towards using greener solvents in solid-phase peptide synthesis .
生化学分析
Biochemical Properties
Fmoc-Gln(Dod)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during the peptide synthesis process . The nature of these interactions is complex and involves the formation of peptide bonds.
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in peptide synthesis . By facilitating the formation of peptide bonds, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in peptide synthesis . It participates in binding interactions with biomolecules, contributes to enzyme activation, and influences changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in the metabolic pathways related to peptide synthesis . It interacts with enzymes and cofactors during this process .
Transport and Distribution
This compound is transported and distributed within cells and tissues during the peptide synthesis process . It may interact with transporters or binding proteins, and these interactions could influence its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are related to its role in peptide synthesis . It could be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Gln(Dod)-OH typically involves the protection of the amino and carboxyl groups of L-glutamine. The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The Dod group is then attached using 4,4′-dimethoxybenzhydryl chloride under basic conditions. The final product is purified through crystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of solid-phase synthesis techniques allows for efficient production and easy purification of the desired compound.
化学反応の分析
Types of Reactions: Fmoc-Gln(Dod)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using piperidine, while the Dod group can be cleaved under acidic conditions.
Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid (TFA) for Dod removal.
Coupling: DCC or DIC in the presence of hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Major Products Formed:
Deprotected Glutamine: Removal of the Fmoc and Dod groups yields free L-glutamine.
Peptides: Coupling reactions result in the formation of peptide chains with this compound as a building block.
類似化合物との比較
Fmoc-Gln(Trt)-OH: Another protected glutamine derivative with a trityl (Trt) group instead of Dod.
Fmoc-Gln(Boc)-OH: Uses a tert-butoxycarbonyl (Boc) group for protection.
Fmoc-Gln(Mtt)-OH: Contains a 4-methyltrityl (Mtt) group for side chain protection.
Uniqueness: Fmoc-Gln(Dod)-OH is unique due to the specific combination of Fmoc and Dod protecting groups, which offer distinct advantages in terms of stability and ease of removal. The Dod group provides robust protection under a variety of conditions, making it suitable for complex peptide synthesis.
特性
IUPAC Name |
(2S)-5-[bis(4-methoxyphenyl)methylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N2O7/c1-42-24-15-11-22(12-16-24)33(23-13-17-25(43-2)18-14-23)37-32(38)20-19-31(34(39)40)36-35(41)44-21-30-28-9-5-3-7-26(28)27-8-4-6-10-29(27)30/h3-18,30-31,33H,19-21H2,1-2H3,(H,36,41)(H,37,38)(H,39,40)/t31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATICJFEOIZOBM-HKBQPEDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561678 | |
| Record name | N-[Bis(4-methoxyphenyl)methyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113534-17-1 | |
| Record name | N-[Bis(4-methoxyphenyl)methyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113534-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[Bis(4-methoxyphenyl)methyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


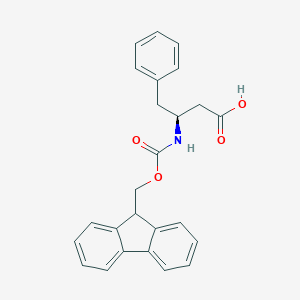
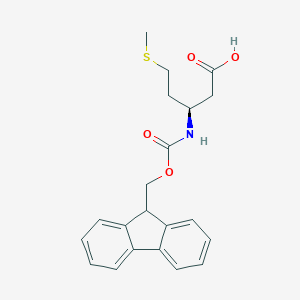
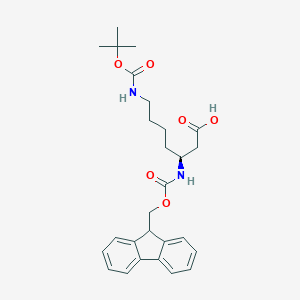
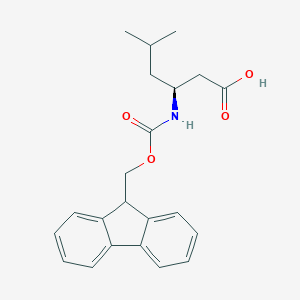
![(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B557522.png)

